2-((2-(2,4-dihydroxyphenyl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile
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Overview
Description
2-((2-(2,4-dihydroxyphenyl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is an organic compound with a complex structure that includes a nicotinonitrile core substituted with a thioether linkage and a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2,4-dihydroxyphenyl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile typically involves multiple steps:
Formation of the 2,4-dihydroxyphenyl-2-oxoethyl intermediate: This can be achieved by reacting 2,4-dihydroxyacetophenone with an appropriate acylating agent under acidic or basic conditions.
Thioether formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Nicotinonitrile core construction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The thioether linkage and the nicotinonitrile core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(2,4-dihydroxyphenyl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-(2,4-dihydroxyphenyl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions, while the thioether and nicotinonitrile moieties can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-dihydroxyacetophenone: A precursor in the synthesis of the target compound.
Nicotinonitrile derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-((2-(2,4-dihydroxyphenyl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is unique due to its combination of a dihydroxyphenyl group, a thioether linkage, and a nicotinonitrile core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-5-10(2)18-16(13(9)7-17)22-8-15(21)12-4-3-11(19)6-14(12)20/h3-6,19-20H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTBWXQVPDVTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=C(C=C(C=C2)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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